N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a pyrrole ring, and a pyridine moiety, making it a unique structure for studying chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: Starting with 2-aminobenzenethiol, the benzothiazole core is formed through cyclization with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, often using pyridine-3-carboxaldehyde.
Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole or benzothiazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the pyridine ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzothiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-{2-oxo-2-[(quinolin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Uniqueness
N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a benzothiazole core with a pyrrole and pyridine moiety is relatively rare, providing distinct chemical and biological properties compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C20H17N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-12-14-4-3-7-21-11-14)13-23-19(27)15-5-6-16-17(10-15)28-20(24-16)25-8-1-2-9-25/h1-11H,12-13H2,(H,22,26)(H,23,27) |
InChI Key |
PGRDGUYSXHODKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.